molecular formula C12H13ClN4 B13039456 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

Cat. No.: B13039456
M. Wt: 248.71 g/mol
InChI Key: XGUUUAVIWSUROP-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of the pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine family, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and chlorination steps . The reaction conditions often include heating in ethanol and the use of acid or base catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isobutyl group enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

7-chloro-3-(2-methylpropyl)-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C12H13ClN4/c1-7(2)6-17-10-8-3-4-14-12(8)16-11(13)9(10)5-15-17/h3-5,7,15H,6H2,1-2H3

InChI Key

XGUUUAVIWSUROP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C3C=CN=C3N=C(C2=CN1)Cl

Origin of Product

United States

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